molecular formula C7H9ClN2 B13923280 6-Chloro-3,4-dimethylpyridin-2-amine

6-Chloro-3,4-dimethylpyridin-2-amine

Cat. No.: B13923280
M. Wt: 156.61 g/mol
InChI Key: DNOOQZMHXXFDJJ-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 3rd and 4th positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-dimethylpyridin-2-amine typically involves the chlorination of 3,4-dimethylpyridine followed by amination. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Chloro-3,4-dimethylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-3,4-dimethylpyridin-2-amine is unique due to the specific combination of chlorine and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

6-chloro-3,4-dimethylpyridin-2-amine

InChI

InChI=1S/C7H9ClN2/c1-4-3-6(8)10-7(9)5(4)2/h3H,1-2H3,(H2,9,10)

InChI Key

DNOOQZMHXXFDJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C)N)Cl

Origin of Product

United States

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